(2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID10395480C6” involves multiple steps, including the formation of specific amide bonds and the incorporation of amino acid derivatives. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. Purification processes such as crystallization or chromatography would be employed to achieve the required purity levels for pharmaceutical applications .
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid side chains, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can take place at the amide bonds, potentially altering the compound’s structure and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Compound “PMID10395480C6” has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating peptide degradation and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of Xaa-Pro aminopeptidase 2 (XPNPEP2). This inhibition prevents the degradation of bradykinin, a peptide that plays a role in vasodilation and blood pressure regulation. By reducing bradykinin degradation, the compound can potentially lower blood pressure and provide anti-hypertensive effects .
Comparison with Similar Compounds
Compound A: Another XPNPEP2 inhibitor with a different chemical structure but similar inhibitory effects.
Compound B: A non-specific aminopeptidase inhibitor that affects multiple enzymes, leading to broader biological effects.
Compound C: A peptide-based inhibitor with higher specificity for XPNPEP2 but lower stability.
Uniqueness: Compound “PMID10395480C6” is unique due to its specific inhibition of XPNPEP2, leading to targeted effects on bradykinin degradation. Its synthetic organic nature allows for modifications to enhance its stability and efficacy, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C15H28N4O4 |
---|---|
Molecular Weight |
328.41 g/mol |
IUPAC Name |
(2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H28N4O4/c1-8(2)7-10(16)12(20)15(23)19-6-4-5-11(19)14(22)18-9(3)13(17)21/h8-12,20H,4-7,16H2,1-3H3,(H2,17,21)(H,18,22)/t9-,10-,11-,12+/m0/s1 |
InChI Key |
PDGQBIYMLALKTR-FIQHERPVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]([C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)O)N |
Origin of Product |
United States |
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